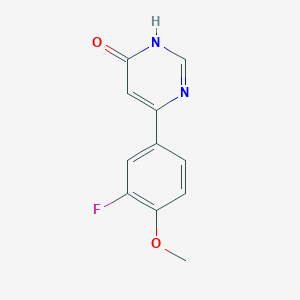

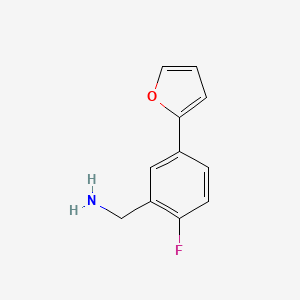

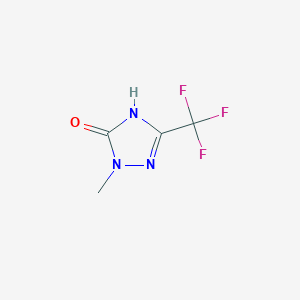

(2-Fluoro-5-(furan-2-yl)phenyl)methanamine

説明

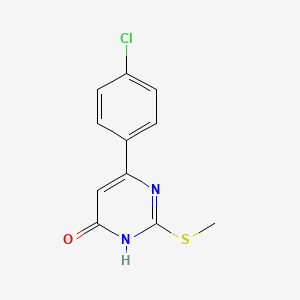

2-Fluoro-5-(furan-2-yl)phenyl)methanamine (FFPM) is an organic compound with a molecular formula of C7H8FN. It is a colorless solid that has been used in various scientific research applications in the laboratory. FFPM is primarily used as a reagent in organic synthesis, but has been found to have potential applications in other scientific fields as well.

科学的研究の応用

Antimycobacterial Agents

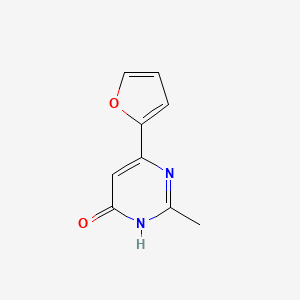

5-Phenyl-furan-2-carboxylic acids: , which are structurally related to (2-Fluoro-5-(furan-2-yl)phenyl)methanamine, have shown promise as a new class of antimycobacterial agents. These compounds can interfere with iron homeostasis in Mycobacterium tuberculosis (Mtb) , the bacterium responsible for tuberculosis (TB). They inhibit the enzyme salicylate synthase MbtI , which is crucial for the biosynthesis of siderophores like mycobactins and carboxymycobactins. These siderophores are essential for the bacteria to acquire iron, a vital cofactor for various processes that allow the infection to establish and persist in the host .

Antitubercular Activity

The furan-based compounds, including derivatives of (2-Fluoro-5-(furan-2-yl)phenyl)methanamine, have been identified as inhibitors of the salicylate synthase MbtI from Mtb. This enzyme is involved in the first step of siderophore biosynthesis, which is critical for iron acquisition by the bacterium. The inhibition of this pathway is a promising strategy for developing new antitubercular drugs, especially in the face of increasing multi-drug-resistant (MDR) and extensively drug-resistant (XDR) TB infections .

Iron Acquisition Inhibition

Research has focused on the development of furan-based compounds that target iron acquisition in mycobacteria. By inhibiting the synthesis of siderophores, these compounds deprive Mtb of the iron needed for its survival and proliferation. This approach is particularly significant given the role of iron as a cofactor in many biological processes, including those that contribute to the pathogenicity of TB .

Structural Analysis and Drug Design

The structural analysis of furan-based compounds, including (2-Fluoro-5-(furan-2-yl)phenyl)methanamine derivatives, is crucial for drug design. Techniques such as 1H-NMR, 13C-NMR, HRMS, and SC-XRD are employed to determine the molecular structure and properties of these compounds. This information is vital for understanding the interaction of these molecules with biological targets and for optimizing their pharmacological activity .

Antiviral Activity

While specific data on (2-Fluoro-5-(furan-2-yl)phenyl)methanamine is not available, related furan and indole derivatives have shown potential as antiviral agents. These compounds have been reported to exhibit inhibitory activity against various RNA and DNA viruses, suggesting that further exploration of (2-Fluoro-5-(furan-2-yl)phenyl)methanamine could yield new antiviral drugs .

Antibacterial Activity

Furan derivatives have been designed and synthesized for their antibacterial activity against a range of pathogens, including Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, Pseudomonas aeruginosa, Micrococcus luteus, Bacillus subtilis , and Candida albicans . The antibacterial screening of these compounds provides insights into their potential as novel antibacterial agents .

作用機序

Target of Action

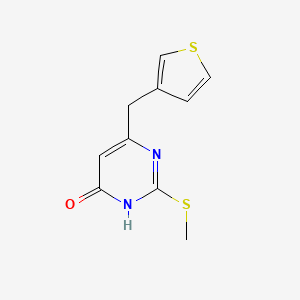

The primary target of (2-Fluoro-5-(furan-2-yl)phenyl)methanamine is Human Sirtuin 2 (SIRT2) . SIRT2 is a member of the sirtuin family and has been considered as a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .

Mode of Action

(2-Fluoro-5-(furan-2-yl)phenyl)methanamine interacts with its target, SIRT2, by inhibiting its activity . The compound fits well with the induced hydrophobic pocket of SIRT2, leading to the inhibition of SIRT2 .

Biochemical Pathways

SIRT2 inhibitors have been involved in effective treatment strategies for diseases related to cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .

Pharmacokinetics

One of the synthesized derivatives of (5-phenylfuran-2-yl)methanamine was found to possess better water solubility (clogp = 163 and cLogS = -363), which could potentially impact its bioavailability .

Result of Action

The molecular and cellular effects of (2-Fluoro-5-(furan-2-yl)phenyl)methanamine’s action are likely related to its inhibition of SIRT2. By inhibiting SIRT2, the compound could potentially disrupt the normal functioning of cells, leading to the treatment of diseases related to cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .

特性

IUPAC Name |

[2-fluoro-5-(furan-2-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO/c12-10-4-3-8(6-9(10)7-13)11-2-1-5-14-11/h1-6H,7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLQPXCVOPBTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=C(C=C2)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-5-(furan-2-yl)phenyl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Propane-2-sulfonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole](/img/structure/B1489741.png)

![3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL](/img/structure/B1489746.png)

![4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1489749.png)

![1-(6-Quinolinylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-ol](/img/structure/B1489753.png)

![6-methyl-1H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1489757.png)

![N-(2-methoxyethyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1489758.png)